4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide
Overview
Description
4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s as a potential antihistamine, but later gained popularity as a recreational drug due to its stimulant and euphoric effects. BZP has been classified as a Schedule III controlled substance in many countries due to its potential for abuse and dependence.
Mechanism of Action
4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide acts as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant and euphoric effects that are associated with 4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide use. 4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide also has some affinity for adrenergic receptors, which may contribute to its effects on blood pressure and heart rate.
Biochemical and Physiological Effects:
4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide use can cause a variety of biochemical and physiological effects. These include increased heart rate and blood pressure, dilated pupils, sweating, and dry mouth. 4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide can also cause changes in mood, including euphoria, increased sociability, and increased energy. However, 4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide use can also lead to negative effects such as anxiety, agitation, and insomnia.
Advantages and Limitations for Lab Experiments
4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide has been used in laboratory experiments to study its effects on the central nervous system and to investigate potential treatments for ADHD and other disorders. However, the recreational use of 4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide has led to some limitations in its use in research. The potential for abuse and dependence, as well as the legal restrictions on its use, make it difficult to obtain and use 4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide in laboratory settings.
Future Directions
There are several potential future directions for research on 4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide. These include investigating its potential as a treatment for ADHD, exploring its effects on other neurotransmitters and receptors in the brain, and developing safer and more effective synthetic compounds with similar properties to 4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide. Additionally, further research is needed to fully understand the long-term effects of 4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide use on the brain and body.
Scientific Research Applications
4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide has been studied extensively in the field of pharmacology and toxicology. Its stimulant effects on the central nervous system have been investigated in animal models, and its potential as a treatment for attention deficit hyperactivity disorder (ADHD) has been explored. 4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide has also been studied for its potential use in treating obesity and narcolepsy.
properties
IUPAC Name |
4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-23(2)29(27,28)21-11-8-19(9-12-21)10-13-22(26)25-16-14-24(15-17-25)18-20-6-4-3-5-7-20/h3-9,11-12H,10,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRYBVUCMYPEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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